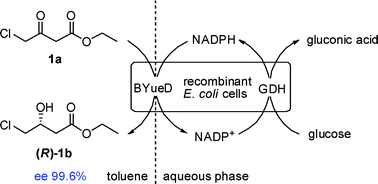Highly stereoselective reduction of prochiral ketones by a bacterial reductase coupled with cofactor regeneration†
Organic & Biomolecular Chemistry Pub Date: 2011-04-28 DOI: 10.1039/C1OB05285C
Abstract
A


Recommended Literature
- [1] Enantioselective reduction of N-alkyl ketimines with frustrated Lewis pair catalysis using chiral borenium ions†
- [2] One step urea assisted synthesis of polycrystalline Eu3+ doped KYP2O7 – luminescence and emission thermal quenching properties
- [3] Oxidimetric determination of amino acids and their metal complexes with organic monochloramines
- [4] The corrosion behaviors of multilayer diamond-like carbon coatings: influence of deposition periods and corrosive medium†
- [5] Flexible and conductive graphene-based fibers fabricated from pigment and TiO2 PU dual coatings as a colored insulative shell structure†
- [6] Effect of ceria loading on Zr-pillared clay catalysts for selective catalytic reduction of NO with NH3†
- [7] EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase†
- [8] A scattering study of nucleation phenomena in polymer crystallisation
- [9] Back cover
- [10] Molecular nanoparticles of cerium dioxide: structure-directing effect of halide ions†










